molecular formula C19H29BrN2O6 B6097849 1-{2-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate

1-{2-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate

Cat. No. B6097849
M. Wt: 461.3 g/mol
InChI Key: QMGMIYHBIAQJIJ-UHFFFAOYSA-N
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Description

1-{2-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate, also known as BRL-15572, is a selective antagonist of the dopamine D3 receptor. This compound has gained significant attention in the scientific community due to its potential applications in the treatment of drug addiction and other psychiatric disorders.

Mechanism of Action

1-{2-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate acts as a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic pathway of the brain. This pathway is involved in reward processing and is thought to play a critical role in drug addiction and other psychiatric disorders. By blocking the dopamine D3 receptor, this compound may reduce the rewarding effects of drugs of abuse and decrease drug-seeking behavior.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on other dopamine receptor subtypes, indicating its selectivity for the dopamine D3 receptor. Additionally, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One advantage of 1-{2-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate is its selectivity for the dopamine D3 receptor, which allows for more targeted studies of this receptor subtype. However, one limitation of this compound is its relatively low potency compared to other dopamine D3 receptor antagonists, which may limit its utility in certain experimental paradigms.

Future Directions

There are several potential future directions for research on 1-{2-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate. One area of interest is the potential use of this compound in combination with other drugs for the treatment of drug addiction and other psychiatric disorders. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and its effects on other neurotransmitter systems. Finally, the development of more potent and selective dopamine D3 receptor antagonists may lead to the discovery of even more effective treatments for drug addiction and other psychiatric disorders.

Synthesis Methods

The synthesis of 1-{2-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate involves several steps, including the reaction of 4-bromo-2,6-dimethylphenol with ethylene oxide to form 2-(4-bromo-2,6-dimethylphenoxy)ethanol. This intermediate is then reacted with 1-(4-methylpiperazin-1-yl)propan-2-ol to form the final product, this compound.

Scientific Research Applications

1-{2-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate has been extensively studied for its potential therapeutic applications in drug addiction and other psychiatric disorders. In preclinical studies, this compound has been shown to reduce drug-seeking behavior in animal models of addiction, including cocaine and heroin addiction. Additionally, this compound has been shown to improve cognitive function in animal models of schizophrenia and Parkinson's disease.

properties

IUPAC Name

1-[2-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BrN2O2.C2H2O4/c1-14-12-16(18)13-15(2)17(14)22-11-10-21-9-8-20-6-4-19(3)5-7-20;3-1(4)2(5)6/h12-13H,4-11H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMGMIYHBIAQJIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCOCCN2CCN(CC2)C)C)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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